6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
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Description
6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.17575312 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate various cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The compound may therefore affect multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound may exert a variety of effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-cyclopropyl-5-fluoro-2-[4-(2-indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c22-18-19(15-5-6-15)23-21(24-20(18)29)26-11-9-25(10-12-26)17(28)13-27-8-7-14-3-1-2-4-16(14)27/h1-4,7-8,15H,5-6,9-13H2,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOPUGZHJXSPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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